3-乙酰氧基-4-卡地宁-8-酮

描述

"3-Acetoxy-4-cadinen-8-one" likely belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The acetoxy and cadinen groups suggest it might be related to terpenoids, a large class of naturally occurring organic compounds derived from five-carbon isoprene units.

Synthesis Analysis

The synthesis of complex molecules like "3-Acetoxy-4-cadinen-8-one" involves multiple steps, including the formation of key functional groups and the establishment of the desired stereochemistry. Techniques such as Cadiot-Chodkiewicz coupling and Sonogashira cross-coupling are common for constructing carbon-carbon bonds in such molecules (Kanikarapu et al., 2017). These methods are critical for assembling complex frameworks with high precision.

Molecular Structure Analysis

The molecular structure of compounds like "3-Acetoxy-4-cadinen-8-one" is characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the stereochemistry of its functional groups (B. K. Kırca et al., 2018).

Chemical Reactions and Properties

"3-Acetoxy-4-cadinen-8-one" and related compounds undergo various chemical reactions, including decarboxylative acetoxylation, which is a method for introducing acetoxy groups into organic molecules. This reaction is significant for modifying the chemical properties of the compound, making it suitable for further chemical transformations (Senaweera et al., 2019).

科学研究应用

植物防御机制中的作用

3-乙酰氧基-4-卡地宁-8-酮是卡地宁的衍生物,一种倍半萜化合物,已被研究其在植物防御机制中的作用。例如,相关化合物8-羟基-(+)-δ-卡地宁已被确定为棉花植物(Gossypium hirsutum)中半棉酚的前体。这种转化是对Xanthomonas campestris pv. malvacearum感染的响应,表明其在植物的植物alexin生物合成途径中的重要性,以对抗细菌感染(Wang,Davila-Huerta和Essenberg,2003)。

抗癌特性

研究表明卡地宁衍生物具有潜在的抗癌特性。例如,δ-卡地宁已显示对人卵巢癌(OVCAR-3)细胞具有抑制作用。这种倍半萜化合物诱导了对癌细胞的剂量依赖性生长抑制效应、凋亡和细胞周期阻滞,这表明了癌症治疗研究的潜在途径(Hui, Zhao, & Zhao, 2015)。

抗真菌活性

从毛萼泽兰中提取的卡地宁倍半萜化合物已被评估其抗真菌特性。这项研究强调了它们作为抗真菌剂的天然来源的潜力,可能导致新杀菌剂的开发(Kundu et al., 2013)。

安全和危害

属性

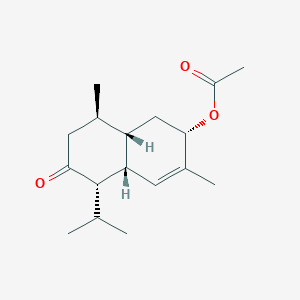

IUPAC Name |

[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLBGEPDNAWIIP-NKJUWPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4-cadinen-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。